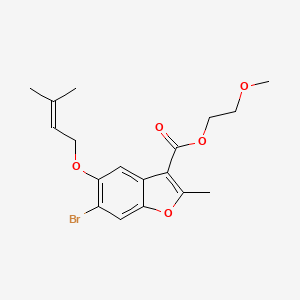

2-Methoxyethyl 6-bromo-2-methyl-5-((3-methylbut-2-en-1-yl)oxy)benzofuran-3-carboxylate

Description

2-Methoxyethyl 6-bromo-2-methyl-5-((3-methylbut-2-en-1-yl)oxy)benzofuran-3-carboxylate is a brominated benzofuran derivative characterized by:

- A benzofuran core substituted with bromine at C6 and a methyl group at C2.

- A 3-methylbut-2-en-1-yloxy (prenyl-like) group at C5.

- A 2-methoxyethyl ester at the C3 carboxylate position.

Its structural complexity arises from halogenation (bromine), etherification (prenyloxy group), and esterification (2-methoxyethyl), which collectively influence its physicochemical and pharmacological behavior.

Properties

IUPAC Name |

2-methoxyethyl 6-bromo-2-methyl-5-(3-methylbut-2-enoxy)-1-benzofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BrO5/c1-11(2)5-6-22-16-9-13-15(10-14(16)19)24-12(3)17(13)18(20)23-8-7-21-4/h5,9-10H,6-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQNSTBLVGBGVDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC(=C(C=C2O1)Br)OCC=C(C)C)C(=O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 6-bromo-2-methyl-5-((3-methylbut-2-en-1-yl)oxy)benzofuran-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a benzofuran derivative, followed by esterification and etherification reactions to introduce the methoxyethyl and methylbutenyl groups. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 6-bromo-2-methyl-5-((3-methylbut-2-en-1-yl)oxy)benzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The bromine atom in the compound makes it a suitable candidate for nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like amines or ethers .

Scientific Research Applications

2-Methoxyethyl 6-bromo-2-methyl-5-((3-methylbut-2-en-1-yl)oxy)benzofuran-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 6-bromo-2-methyl-5-((3-methylbut-2-en-1-yl)oxy)benzofuran-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, altering the function of the target molecule. This interaction can modulate various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and its analogs:

*logP values estimated based on structural features.

Key Structural Variations and Implications

Ester Group Modifications

- 2-Methoxyethyl vs. This modification may influence pharmacokinetics, such as absorption and metabolism .

- Biological Impact: In , a methyl ester analog (compound 5) with a diethylaminoethoxy substituent demonstrated significant cytotoxic and antifungal activity. The 2-methoxyethyl group in the target compound could offer a balance between lipophilicity and solubility, optimizing membrane permeability .

C5 Substituent Diversity

- 3-Methylbut-2-en-1-yloxy (Prenyloxy) vs. Aromatic/Aliphatic Groups: The prenyloxy group in the target compound is less sterically hindered than the phenylpropenyloxy group in ’s analog, which may enhance binding to hydrophobic pockets in biological targets.

Halogenation Effects

- Bromine at C6 is a common feature in bioactive benzofurans (e.g., ’s cytotoxic compounds). However, brominated derivatives may exhibit reduced cytotoxicity compared to non-halogenated precursors, as noted in .

Research Findings and Trends

Physicochemical Properties

- logP and Solubility: The target compound’s estimated logP (~4.5) indicates moderate lipophilicity, suitable for oral bioavailability.

Recommendations :

Synthesis and Characterization : Follow methods from and , adapting for the prenyloxy and 2-methoxyethyl groups .

Biological Screening : Prioritize assays for cytotoxicity (e.g., against human cancer cell lines) and antifungal activity .

Structure-Activity Relationship (SAR) Studies : Systematically vary the ester and C5 substituent to optimize activity and reduce toxicity.

This compound exemplifies the versatility of benzofuran derivatives in drug discovery, with structural tweaks offering avenues to tailor pharmacological profiles.

Biological Activity

2-Methoxyethyl 6-bromo-2-methyl-5-((3-methylbut-2-en-1-yl)oxy)benzofuran-3-carboxylate is a synthetic compound belonging to the class of benzofuran derivatives, which have garnered attention for their diverse biological activities. This article aims to compile and analyze the available data regarding the biological activity of this compound, focusing on its potential pharmacological applications.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C21H25BrO5

- CAS Number : 384374-06-5

- Structural Features : The compound features a benzofuran core, a bromo substituent at the 6-position, and an oxy group linked to a prenyl moiety, contributing to its unique biological properties.

Antioxidant Activity

Benzofuran derivatives have been studied for their antioxidant properties, which are crucial in combating oxidative stress-related diseases. The presence of the methoxy and bromo groups in the structure may enhance radical scavenging activity. Research has indicated that similar compounds exhibit significant antioxidant activity, suggesting that this compound could possess comparable effects.

α-Glucosidase Inhibition

One of the notable biological activities associated with benzofuran derivatives is their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. In a study evaluating various benzofuran derivatives, compounds with similar structural motifs demonstrated IC50 values ranging from 40.6 µM to 164.3 µM against α-glucosidase, significantly outperforming the standard drug acarbose (IC50 = 750 µM) . This suggests that this compound may also exhibit potent inhibitory effects against this enzyme.

Cytotoxicity Studies

Cytotoxicity assessments using normal cell lines (e.g., 3T3 cells) have shown that certain benzofuran derivatives are non-cytotoxic at concentrations up to 150 µM . This indicates a favorable safety profile for further pharmacological exploration.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have revealed that modifications at various positions on the benzofuran scaffold can significantly influence biological activity. For instance, the introduction of bromine at specific positions has been correlated with enhanced inhibitory activity against α-glucosidase compared to other halogenated derivatives .

Summary of Biological Activities

| Activity | IC50 Value (µM) | Remarks |

|---|---|---|

| α-Glucosidase Inhibition | 40.6 - 164.3 | Potent inhibitor compared to acarbose |

| Cytotoxicity (3T3 cells) | >150 | Non-cytotoxic at tested concentrations |

| Antioxidant Activity | Not quantified | Expected based on structural features |

Case Study 1: Synthesis and Characterization

The synthesis of this compound was achieved through a prenylation reaction involving xanthone derivatives. The resulting compound was characterized by X-ray crystallography, revealing intricate hydrogen bonding networks that may influence its biological activity .

Case Study 2: Comparative Analysis with Other Derivatives

A comparative analysis of various benzofuran derivatives indicated that those with methoxy and bromo substitutions exhibited superior α-glucosidase inhibitory activity. This highlights the potential of structural modifications in enhancing pharmacological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.